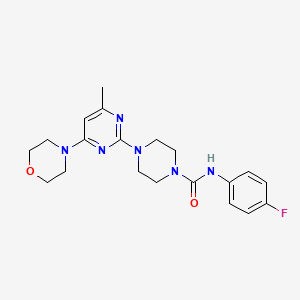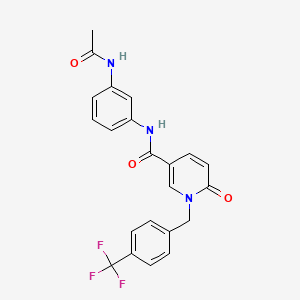![molecular formula C27H31N7O4S B11250001 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11250001.png)
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-アセチルピペラジン-1-イル)フェニル]-2-({4-メチル-5-[1-(3-オキソ-2,3-ジヒドロ-4H-1,4-ベンゾキサジン-4-イル)エチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)アセトアミドは、以下の構造式を持つ複雑な有機化合物です。
C19H22N3O2S
この化合物は、ピペラジン環、ベンゾキサジン部分、およびトリアゾール環を組み合わせており、さまざまな用途において興味深いものとなっています。
2. 合成方法
合成経路: この化合物にはいくつかの合成経路が存在しますが、一般的な方法の1つは、4-アセチルピペラジンと4-メチル-5-(1H-1,2,4-トリアゾール-3-イル)チオフェン-2-アミンの縮合です。反応は適切な条件下で行われ、目的の生成物が生成されます。
工業生産: 工業規模での生産は通常、効率性、スケーラビリティ、およびコスト効率を最適化するために、合成経路を最適化することを伴います。前駆体の入手可能性、反応収率、および精製方法は、大規模合成において重要な役割を果たします。
3. 化学反応解析
反応性: N-[4-(4-アセチルピペラジン-1-イル)フェニル]-2-({4-メチル-5-[1-(3-オキソ-2,3-ジヒドロ-4H-1,4-ベンゾキサジン-4-イル)エチル]-4H-1,2,4-トリアゾール-3-イル}スルファニル)アセトアミドは、さまざまな反応を起こす可能性があります。
酸化: 適切な条件下で酸化される可能性があります。
還元: 還元反応は官能基を改変することができます。
置換: 芳香環上の置換基を置換することができます。
酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。
還元: 水素化アルミニウムリチウム (LiAlH₄) などの還元剤。
置換: さまざまなハロゲン化剤 (例: 臭素、塩素)。
主要な生成物: 特定の生成物は、反応条件および置換基によって異なります。たとえば、還元はアミン誘導体を生成する可能性があり、酸化はアミドまたはオキソ化合物を生成する可能性があります。
4. 科学研究への応用
化学:創薬: 研究者は、新規薬物候補の足場としての可能性を探求しています。
触媒: この化合物のユニークな構造は、触媒的用途を可能にする可能性があります。
生物活性: 細胞プロセスに対する影響を調査しています。
薬理学: 薬物動態と薬力学を評価しています。
材料科学: 材料合成における潜在的な用途。
ファインケミカル: 特殊化学品のビルディングブロックとして。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 4-acetylpiperazine and 4-methyl-5-(1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethyl)-4H-1,2,4-triazole. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and condensation reactions, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups results in alcohols.
科学的研究の応用
N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
類似化合物との比較
Similar Compounds
- **N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- **N-[4-(4-ACETYLPIPERAZIN-1-YL)PHENYL]-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
特性
分子式 |
C27H31N7O4S |
|---|---|
分子量 |
549.6 g/mol |
IUPAC名 |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H31N7O4S/c1-18(34-22-6-4-5-7-23(22)38-16-25(34)37)26-29-30-27(31(26)3)39-17-24(36)28-20-8-10-21(11-9-20)33-14-12-32(13-15-33)19(2)35/h4-11,18H,12-17H2,1-3H3,(H,28,36) |
InChIキー |
YIFVERPOOUVFOR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C)N4C(=O)COC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11249922.png)
![3-[3-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B11249927.png)
![6-methyl-N-(3-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11249930.png)


![11-(furan-2-yl)-3,3-dimethyl-10-(3-methylbenzyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11249971.png)
![3-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1,2,4-oxadiazol-5-yl}-N-(3-chloro-4-methylphenyl)propanamide](/img/structure/B11249978.png)
![2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11249985.png)
![3-((4-fluorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B11249991.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(morpholin-4-ylsulfonyl)phenyl]methanone](/img/structure/B11249999.png)
![Methyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11250010.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide](/img/structure/B11250017.png)
![Ethyl 2-({[2-methoxy-5-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11250022.png)
